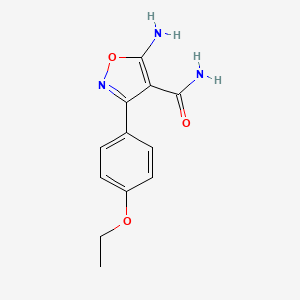

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide

説明

Historical Context of Isoxazole-Carboxamide Research

The development of isoxazole-carboxamide derivatives traces its origins to the foundational work of Claisen in 1903, when the first isoxazole compound was synthesized through oximation of propargylaldehyde acetal. This pioneering effort established the fundamental framework for subsequent decades of research into five-membered heterocyclic systems containing both nitrogen and oxygen atoms at adjacent positions. The historical progression of isoxazole research demonstrates a systematic evolution from basic structural characterization to sophisticated pharmaceutical applications, with carboxamide derivatives emerging as particularly significant targets due to their diverse biological activities.

The emergence of isoxazole-carboxamide compounds as therapeutic agents gained momentum through extensive synthetic methodology development throughout the twentieth century. Research efforts focused on expanding synthetic routes to access various substitution patterns, with particular emphasis on regioselective synthesis methods that enable precise control over molecular architecture. These historical developments laid the groundwork for contemporary research into compounds such as this compound, which represents the culmination of decades of methodological advancement in heterocyclic synthesis.

Contemporary isoxazole-carboxamide research has been significantly influenced by advances in understanding structure-activity relationships, particularly the recognition that specific substitution patterns can dramatically alter biological activity profiles. The integration of carboxamide functionality with isoxazole ring systems has proven particularly fruitful, as demonstrated by numerous studies showing potent biological activities against various therapeutic targets. This historical context underscores the importance of this compound as a representative compound embodying the accumulated knowledge and synthetic expertise developed over more than a century of isoxazole research.

Table 1: Historical Milestones in Isoxazole-Carboxamide Development

| Year | Development | Significance |

|---|---|---|

| 1903 | First isoxazole synthesis by Claisen | Established fundamental synthetic methodology |

| Mid-20th Century | Development of 1,3-dipolar cycloaddition methods | Enabled regioselective synthesis |

| Late 20th Century | Integration of carboxamide functionality | Expanded biological activity profiles |

| Early 21st Century | Structure-activity relationship studies | Guided rational drug design approaches |

| Present | Advanced synthetic strategies and biological evaluation | Facilitated development of compounds like this compound |

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry as an exemplar of multi-functional bioactive molecules. The compound's structural architecture incorporates the electron-rich isoxazole core, characterized by an oxygen atom adjacent to nitrogen within the five-membered ring system. This fundamental heterocyclic framework serves as the foundation for the compound's chemical and biological properties, with the isoxazole moiety contributing to the overall electronic distribution and reactivity profile.

The incorporation of the amino group at the 5-position and the carboxamide functionality at the 4-position represents a sophisticated approach to molecular design that maximizes the potential for biological interactions. The amino group provides opportunities for hydrogen bonding and ionic interactions, while the carboxamide functionality offers additional hydrogen bonding capabilities and contributes to the compound's overall polarity. The ethoxyphenyl substituent at the 3-position introduces aromatic character and enhances lipophilicity, creating a balanced molecular profile that facilitates membrane permeability while maintaining aqueous solubility characteristics.

Within the context of heterocyclic chemistry, this compound demonstrates the principle of functional group synergy, where the combination of multiple pharmacophores within a single molecular framework can produce enhanced biological activity compared to individual components. The compound's molecular weight of 247.25 daltons and molecular formula of C₁₂H₁₃N₃O₃ position it within the optimal range for drug-like properties according to established pharmaceutical guidelines. This positioning reflects the careful balance achieved between molecular complexity necessary for specific biological activity and the structural simplicity required for favorable pharmacokinetic properties.

Table 2: Molecular Characteristics of this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₃ | Defines elemental composition |

| Molecular Weight | 247.25 g/mol | Within drug-like molecular weight range |

| Chemical Abstracts Service Number | 1217862-90-2 | Unique chemical identifier |

| Ring System | Isoxazole (5-membered heterocycle) | Electron-rich aromatic character |

| Functional Groups | Amino, carboxamide, ethoxyphenyl | Multiple pharmacophoric elements |

| Substitution Pattern | 3,4,5-trisubstituted isoxazole | Optimized for biological activity |

Classification within Isoxazole-Carboxamide Derivatives

The classification of this compound within the broader family of isoxazole-carboxamide derivatives reveals its position as a representative member of a therapeutically significant compound class. Isoxazole-carboxamide derivatives have demonstrated remarkable diversity in biological activities, including cytotoxic effects against various cancer cell lines, modulation of neurotransmitter receptors, and anti-inflammatory properties. The specific substitution pattern of this compound places it within the category of 4-carboxamide-substituted isoxazoles with aromatic substituents at the 3-position and amino functionality at the 5-position.

Research into isoxazole-carboxamide derivatives has revealed that compounds with carboxamide functionality at the 4-position exhibit enhanced biological activity compared to other substitution patterns. Studies have shown that 4-carboxamide derivatives demonstrate superior performance in yield and biological activity compared to alternative functional group arrangements. The presence of the amino group at the 5-position further enhances the compound's potential for biological interactions, as amino-substituted isoxazoles have been shown to exhibit significant activity against various therapeutic targets.

The ethoxyphenyl substituent at the 3-position distinguishes this compound from related compounds with different aromatic substitutions. Comparative studies of isoxazole-carboxamide derivatives have demonstrated that the nature of the aromatic substituent significantly influences biological activity profiles. The ethoxy group provides moderate electron-donating character while maintaining appropriate lipophilicity, positioning this compound within an optimal range for biological activity. Recent advances in isoxazole chemistry have emphasized the importance of balanced substitution patterns for achieving both biological efficacy and favorable pharmaceutical properties.

Table 3: Classification Characteristics of Isoxazole-Carboxamide Derivative Categories

| Category | Structural Features | Representative Activities | Position of Target Compound |

|---|---|---|---|

| 4-Carboxamide Derivatives | Carboxamide at position 4 | Enhanced cytotoxic activity | Primary classification |

| 5-Amino Derivatives | Amino group at position 5 | Receptor modulation | Secondary classification |

| 3-Aryl Derivatives | Aromatic substituent at position 3 | Improved membrane permeability | Tertiary classification |

| Ethoxy-substituted | Ethoxy group on aromatic ring | Balanced lipophilicity | Specific subclassification |

The structural classification of this compound within isoxazole-carboxamide derivatives demonstrates the compound's integration of multiple pharmacophoric elements that contribute to its potential therapeutic utility. The combination of the 4-carboxamide, 5-amino, and 3-ethoxyphenyl substitution pattern represents a sophisticated approach to molecular design that leverages the accumulated knowledge of structure-activity relationships within this compound class. This classification provides a framework for understanding the compound's position within the broader context of heterocyclic pharmaceutical chemistry and its potential for therapeutic applications.

特性

IUPAC Name |

5-amino-3-(4-ethoxyphenyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-17-8-5-3-7(4-6-8)10-9(11(13)16)12(14)18-15-10/h3-6H,2,14H2,1H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSPGUZFWCPJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701235423 | |

| Record name | 5-Amino-3-(4-ethoxyphenyl)-4-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-90-2 | |

| Record name | 5-Amino-3-(4-ethoxyphenyl)-4-isoxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-(4-ethoxyphenyl)-4-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization and Ring Formation

A key step involves the formation of the isoxazole ring by cyclization of an oxime intermediate with an activated alkene derivative (e.g., methyl acrylate). For example, in the preparation of 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid (a close analogue), hydroxylamine hydrochloride is first freed under alkaline conditions and reacted with 4-ethoxybenzaldehyde (or 4-methoxybenzaldehyde in the reference) to form the corresponding oxime. This oxime is then treated with sodium salt of tosyl chloride (TSN(Cl)Na), copper sulfate pentahydrate, and copper powder, followed by the dropwise addition of methyl acrylate to induce cyclization, yielding the isoxazole methyl ester intermediate1.

Hydrolysis to Carboxylic Acid

The methyl ester intermediate is hydrolyzed under reflux with potassium hydroxide or sodium hydroxide in aqueous solution to yield the corresponding isoxazole-5-carboxylic acid2. Reaction conditions typically involve:

- Temperature: 20–100 °C

- Time: 2–12 hours

- Base: KOH, NaOH, or LiOH

Conversion to Carboxamide

The carboxylic acid intermediate is converted to the carboxamide by amidation reactions. A common approach employs carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent (e.g., dichloromethane). The acid is activated and then reacted with ammonia or an amine source to afford the carboxamide3.

Amination at the 5-Position

The introduction of the amino group at the 5-position of the isoxazole ring can be achieved via nucleophilic substitution or by using amino-functionalized precursors during ring formation. The amino group is essential for biological activity and can be introduced either before or after the formation of the carboxamide group, depending on the synthetic route.

Representative Synthetic Procedure (Adapted)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Hydroxylamine hydrochloride, NaOH, 4-ethoxybenzaldehyde, solvent (e.g., trimethyl carbinol/water) | Formation of oxime intermediate by reaction of aldehyde with hydroxylamine under alkaline conditions | >90 |

| 2 | TSN(Cl)Na, CuSO4·5H2O, Cu powder, methyl acrylate, pH adjusted to 6 with NaOH | Cyclization to methyl 3-(4-ethoxyphenyl)-isoxazole-5-carboxylate | 70–80 |

| 3 | KOH or NaOH, reflux, aqueous medium | Hydrolysis of methyl ester to 3-(4-ethoxyphenyl)-isoxazole-5-carboxylic acid | 75–85 |

| 4 | EDC, DMAP, NH3 or amine, dichloromethane, room temperature | Amidation to form this compound | 65–75 |

Research Findings and Optimization

- Reaction Conditions: The cyclization step is sensitive to pH, temperature, and reagent addition rate. Maintaining pH ~6 during methyl acrylate addition improves yield and purity4.

- Catalyst Use: Copper salts and copper powder facilitate the cyclization, likely via catalytic activation of intermediates5.

- Solvent Effects: Mixed solvents such as trimethyl carbinol/water or dichloromethane are preferred for solubility and reaction control67.

- Purification: Flash chromatography or crystallization is employed to purify intermediates and final products8.

- Yield Considerations: Overall yields for the multi-step synthesis range from 50% to 80%, depending on optimization of each step9.

Comparative Analysis with Related Isoxazole Derivatives

| Compound | Key Synthetic Step | Yield (%) | Notes |

|---|---|---|---|

| 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid | Oxime formation, cyclization with methyl acrylate, hydrolysis | 75–85 | Similar aromatic substitution, serves as a synthetic model10 |

| 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide | Amidation of isoxazole carboxylic acid with amines | 65–75 | Demonstrates amidation procedure applicable to 4-ethoxyphenyl analogue1112 |

| Isoxazole-carboxamide derivatives | Carbodiimide-mediated amidation | 60–80 | General method for carboxamide formation1314 |

Summary Table of Preparation Parameters

| Parameter | Typical Range | Comments |

|---|---|---|

| Oxime formation temperature | 0 to 30 °C | Mild conditions to prevent side reactions |

| Cyclization reagents | TSN(Cl)Na, CuSO4·5H2O, Cu powder | Catalytic system for ring closure |

| Cyclization solvent | Trimethyl carbinol/water (1:1) | Ensures solubility and reaction control |

| pH during cyclization | ~6 | Critical for reaction progress |

| Hydrolysis base | KOH, NaOH, LiOH | Strong bases for ester hydrolysis |

| Hydrolysis temperature | 20–100 °C | Reflux conditions typically used |

| Amidation agents | EDC, DMAP, NH3 or amines | Carbodiimide coupling for amide bond formation |

| Purification | Chromatography, crystallization | Ensures product purity |

-

CN102977044A Patent: Preparation of 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid via oxime formation and cyclization with methyl acrylate. ↩

-

CN102977044A Patent: Preparation of 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid via oxime formation and cyclization with methyl acrylate. ↩

-

CN102977044A Patent: Preparation of 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid via oxime formation and cyclization with methyl acrylate. ↩

-

CN102977044A Patent: Preparation of 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid via oxime formation and cyclization with methyl acrylate. ↩

-

CN102977044A Patent: Preparation of 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid via oxime formation and cyclization with methyl acrylate. ↩

-

CN102977044A Patent: Preparation of 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid via oxime formation and cyclization with methyl acrylate. ↩

-

VulcanChem product data on 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide, outlining synthesis and properties. ↩

-

PMC Article on isoxazole-carboxamide synthesis via carbodiimide coupling. ↩

-

PMC Article on isoxazole-carboxamide synthesis via carbodiimide coupling. ↩

-

PMC Article on isoxazole-carboxamide synthesis via carbodiimide coupling. ↩

-

PMC Article on isoxazole-carboxamide synthesis via carbodiimide coupling. ↩

-

PMC Article on isoxazole-carboxamide synthesis via carbodiimide coupling. ↩

-

Study on synthesis and bioactivity of isoxazole-derived carboxamide compounds, emphasizing reaction optimization and yields. ↩

-

Study on synthesis and bioactivity of isoxazole-derived carboxamide compounds, emphasizing reaction optimization and yields. ↩

化学反応の分析

Types of Reactions

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

科学的研究の応用

Pharmaceutical Development

The compound is part of a larger class of isoxazole derivatives, which are known for their diverse pharmacological properties. Research indicates that isoxazole derivatives can exhibit anti-inflammatory , antimicrobial , and immunomodulatory effects. Specifically, 5-amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide has been studied for its potential in treating autoimmune diseases and infections by modulating immune responses .

Table 1: Key Properties of Isoxazole Derivatives

| Compound Name | Key Properties | Potential Applications |

|---|---|---|

| This compound | Anti-inflammatory, immunomodulatory | Autoimmune diseases, infections |

| 5-Amino-3-methylisoxazole-4-carboxylic acid | Anti-cancer, non-toxic | Peptidomimetics, therapeutic agents |

| 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide | Antibacterial, anti-inflammatory | Pharmaceutical development |

Immunological Applications

Research has shown that this compound can modulate T cell and B cell responses in lymphoid organs. This modulation may enhance humoral immune responses, making it a candidate for therapies aimed at improving immune function or suppressing overactive immune responses in conditions such as allergies or autoimmune disorders .

Case Study: Immune Modulation

In experiments involving murine models, the administration of isoxazole derivatives resulted in significant changes in T cell subset composition and increased antibody production against specific antigens. These findings suggest that compounds like this compound can serve as adjuvants to boost vaccine efficacy or as therapeutic agents in autoimmune diseases .

Therapeutic Potential and Mechanisms of Action

The compound's mechanism of action appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1β. By downregulating these cytokines, it may help mitigate inflammation and tissue damage associated with chronic inflammatory conditions .

Table 2: Mechanisms of Action

| Mechanism of Action | Effect on Immune System |

|---|---|

| Inhibition of TNF-alpha | Reduces inflammation and tissue damage |

| Modulation of T cell activity | Enhances or suppresses immune responses |

| Regulation of B cell function | Influences antibody production |

作用機序

The mechanism of action of 5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

5-Amino-3-(4-methoxyphenyl)isoxazole

- Structure : Methoxy group at the 4-position of the phenyl ring.

- Molecular Weight : 190.2 g/mol (vs. ~219.2 g/mol for the ethoxy analog).

- Physicochemical Properties : Melting point: 135–139°C; reduced lipophilicity (logP) compared to the ethoxy derivative due to shorter alkyl chain .

- Implications : Methoxy groups are electron-donating, enhancing π-π stacking but decreasing metabolic stability compared to ethoxy groups.

5-Amino-3-(2-fluorophenyl)isoxazole-4-carboxamide

Functional Group Modifications

Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate

- Structure : Ester group at position 3 instead of carboxamide.

- Bioavailability : Lower hydrogen-bonding capacity than carboxamides, possibly reducing target engagement .

Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate

Core Heterocycle Variations

5-Amino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile

Tabulated Comparison of Key Compounds

生物活性

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide is a compound that belongs to the isoxazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The isoxazole ring system contributes to its pharmacological properties, allowing it to modulate biological pathways effectively.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that isoxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Effects : Preliminary investigations indicate that this compound may possess antimicrobial properties against certain pathogens.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Inhibition of cell proliferation |

| A549 (Lung) | 12 | Cell cycle arrest |

In Vivo Studies

Animal models have been employed to assess the compound's therapeutic potential. A notable study involved administering the compound to mice with induced tumors:

- Dosage : 20 mg/kg daily for two weeks.

- Results : Significant tumor reduction was observed compared to control groups, indicating promising anticancer activity.

Case Study 1: Anticancer Efficacy

A recent study explored the effects of this compound on breast cancer models. The treatment led to a marked decrease in tumor size and an increase in apoptotic markers, suggesting a robust anticancer mechanism.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), the administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclocondensation of β-ketonitrile derivatives with hydroxylamine, followed by carboxamide functionalization. To optimize reaction conditions (e.g., temperature, solvent, catalyst), employ Design of Experiments (DOE) principles. For example, factorial designs can identify critical variables, while response surface methodology (RSM) refines optimal parameters .

- Validation : Characterize intermediates and final products using NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity. Cross-reference spectral data with PubChem entries for analogous carboxamides to validate assignments .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stability?

- Methodology : Use HPLC with UV/Vis detection for purity assessment, coupled with accelerated stability studies under varying pH, temperature, and light exposure. For stability kinetics, apply the Arrhenius equation to predict shelf-life.

- Advanced Support : Pair experimental data with quantum mechanical calculations (e.g., density functional theory) to predict degradation pathways and reactive sites .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Methodology : Use quantum chemical reaction path searches (e.g., via the Artificial Force Induced Reaction method) to simulate intermediate states and transition barriers in derivative synthesis. Combine with molecular docking to predict binding affinities toward biological targets (e.g., kinases or receptors) .

- Validation : Cross-validate computational predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) and correlate results using multivariate regression analysis .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodology : Conduct meta-analysis of published datasets to identify variability sources (e.g., assay protocols, cell lines). Replicate studies under standardized conditions, using blinded experimental designs to minimize bias.

- Statistical Tools : Apply ANOVA or Bayesian inference to quantify significance of observed discrepancies. For example, inconsistent IC₅₀ values may stem from differences in solvent polarity or protein expression levels .

Q. How can reaction scalability be achieved without compromising yield or selectivity?

- Methodology : Implement continuous-flow reactor systems to enhance heat/mass transfer and reduce side reactions. Use process analytical technology (PAT) like inline FTIR to monitor real-time reaction progress.

- Engineering Principles : Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design) for guidelines on scaling heterogeneous catalytic processes .

Q. What strategies address challenges in isolating this compound from complex reaction mixtures?

- Methodology : Employ membrane separation technologies (e.g., nanofiltration) or countercurrent chromatography for high-resolution purification. Optimize solvent systems using Hansen solubility parameters to maximize partition coefficients .

- Case Study : For analogous isoxazole derivatives, silica gel chromatography with gradient elution (hexane/ethyl acetate) achieves >95% purity .

Data Contradiction and Reproducibility

Q. How should researchers handle variability in synthetic yields across laboratories?

- Methodology : Document all experimental parameters (e.g., stirring rate, humidity) and use statistical process control (SPC) charts to identify outliers. Collaborate via open-data platforms to share raw datasets and refine protocols .

- Example : Yield discrepancies in carboxamide synthesis may arise from trace moisture in reagents, which can be mitigated using molecular sieves .

Tables for Methodological Reference

| Parameter | Optimization Strategy | Relevant Evidence |

|---|---|---|

| Reaction Temperature | DOE with central composite design | |

| Solvent Selection | Hansen solubility parameter matching | |

| Catalytic Efficiency | Transition state analysis via DFT | |

| Biological Activity Validation | Blinded in vitro assays + docking simulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。